PD117588

Antimicrobial Susceptibility Quinolones Minimum Inhibitory Concentration

PD117588 (PD 117558, CI-948) is a synthetic fluoroquinolone with quantifiably superior in vitro activity against Gram-positive and Gram-negative bacteria vs. ciprofloxacin, imipenem, and ceftazidime. Its lower MICs against MRSA, M. avium (MIC90 2 μg/mL), and Nocardia asteroides make it an essential tool for infectious disease research in immunocompromised models. Order ≥98% purity PD117588 for reproducible, high-impact studies.

Molecular Formula C20H23F2N3O3
Molecular Weight 391.4 g/mol
CAS No. 116874-46-5
Cat. No. B175278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD117588
CAS116874-46-5
Synonyms1-cyclopropyl-7-(3-((ethylamino)methyl)-1-pyrrolidinyl)-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
PD 117588
PD-117588
Molecular FormulaC20H23F2N3O3
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESCCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F
InChIInChI=1S/C20H23F2N3O3/c1-2-23-8-11-5-6-24(9-11)18-15(21)7-13-17(16(18)22)25(12-3-4-12)10-14(19(13)26)20(27)28/h7,10-12,23H,2-6,8-9H2,1H3,(H,27,28)
InChIKeyWDBGUJBLPRXPIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PD117588 (CAS 116874-46-5) Procurement Guide: A Quinolone Antibacterial with Quantified Superiority Over Imipenem and Ceftazidime


PD117588, also referenced as PD 117558 or CI-948, is a synthetic fluoroquinolone antibacterial agent belonging to the aminopyrrolidine-substituted fluorocyclopropyl quinolone class [1]. It is characterized by a broad antimicrobial spectrum, demonstrating potent activity against a wide range of Gram-positive and Gram-negative bacterial isolates [2]. Its primary differentiator is its quantifiably superior in vitro activity compared to several standard-of-care and investigational comparators, as established in peer-reviewed studies.

PD117588 (CAS 116874-46-5): Why In-Class Quinolone or Broad-Spectrum Beta-Lactam Substitution Compromises Antimicrobial Coverage


Generic substitution with other fluoroquinolones like ciprofloxacin or broad-spectrum beta-lactams like imipenem and ceftazidime is not scientifically equivalent. PD117588 demonstrates a quantifiably lower Minimum Inhibitory Concentration (MIC) against a majority of tested Gram-positive and Gram-negative clinical isolates when compared directly to these alternatives [1]. Furthermore, its activity against specific difficult-to-treat pathogens, such as *Mycobacterium avium* complex and *Nocardia asteroides*, is documented with specific MIC and MBC data [2][3]. Substituting PD117588 with a less active agent based solely on class membership risks inadequate bacterial coverage, especially in immunocompromised patient populations where the compound's enhanced potency was initially characterized.

PD117588 (CAS 116874-46-5) Quantitative Evidence Guide: Direct Comparator Data for Scientific Procurement


PD117588 vs. Imipenem and Ceftazidime: Superior Potency Against Gram-Positive and Most Gram-Negative Clinical Isolates from Cancer Patients

PD117588 exhibits quantifiably lower Minimal Inhibitory Concentrations (MICs) against a majority of tested bacterial isolates when compared directly to the broad-spectrum beta-lactams imipenem and ceftazidime [1]. The study, which utilized isolates from cancer patients, found PD117558 to have excellent activity against all Gram-positive isolates, including methicillin-resistant *Staphylococcus aureus* (MRSA), and extremely active against most Gram-negative bacilli [1].

Antimicrobial Susceptibility Quinolones Minimum Inhibitory Concentration Immunocompromised Host

PD117588 vs. Ciprofloxacin: Differential Activity Against Pseudomonas aeruginosa

While PD117588 shows broad and potent activity, a head-to-head comparison against *Pseudomonas aeruginosa* reveals that ciprofloxacin demonstrates superior potency [1]. This is a critical distinction for experimental design where *P. aeruginosa* is the target pathogen.

Antimicrobial Susceptibility Quinolones Pseudomonas aeruginosa Comparative Activity

PD117588 vs. Other Investigational Quinolones (Fleroxacin, S-25930, S-25932): A Rank-Order of Potency

A direct, rank-order comparison of PD117558 with other quinolones in the same study establishes its superior relative potency [1]. Fleroxacin was found to be slightly less active, while S-25930 and S-25932 were considerably less active than PD117558 [1].

Antimicrobial Susceptibility Quinolones Comparative Activity Drug Development

PD117588 Activity Against Mycobacterium avium Complex: Quantified MIC90 and MBC90 Data

PD117558 demonstrates quantifiable activity against *Mycobacterium avium* complex, with a 90% Minimal Inhibitory Concentration (MIC90) of 2 μg/mL and a 90% Minimal Bactericidal Concentration (MBC90) ranging from 8–16 μg/mL [1]. This places it among the more active fluoroquinolones tested in this specific context, alongside temafloxacin and ciprofloxacin [1].

Antimycobacterial Mycobacterium avium complex Minimum Inhibitory Concentration Minimum Bactericidal Concentration

PD117588 Activity Against Nocardia asteroides: Quantified MIC90 Data

In a study evaluating the in vitro susceptibilities of *Nocardia* species, PD117558, along with two other new quinolones (PD 117596 and PD 112739), demonstrated the ability to inhibit 90% of *N. asteroides* strains at a concentration of 1 to 2 μg/ml [1].

Antimicrobial Susceptibility Nocardia asteroides Minimum Inhibitory Concentration Quinolones

PD117588 (CAS 116874-46-5) Application Scenarios: Where Quantitative Advantages Translate to Research Value


Broad-Spectrum Antimicrobial Research in Immunocompromised Host Models

The quantitative evidence of PD117588's lower MICs compared to imipenem and ceftazidime against a panel of isolates from cancer patients makes it a strong candidate for use in experimental models of infection in immunocompromised hosts [1]. Its documented superiority over the investigational quinolones fleroxacin, S-25930, and S-25932 further solidifies its selection for studies requiring a highly potent, broad-spectrum agent where beta-lactam alternatives may be less effective [1].

Research on Difficult-to-Treat Gram-Positive Pathogens, Including MRSA

The demonstration of 'excellent activity' against all tested Gram-positive isolates, specifically including methicillin-resistant *Staphylococcus aureus* (MRSA), provides a clear, evidence-based rationale for selecting PD117588 in research focused on Gram-positive bacterial infections [1]. This is a key differentiator when comparing it to other agents that may lack this spectrum or potency.

Mycobacterial and Nocardial Infection Model Development

The availability of specific quantitative susceptibility data—an MIC90 of 2 μg/mL and MBC90 of 8–16 μg/mL for *Mycobacterium avium* complex [2] and an MIC90 of 1-2 μg/mL for *Nocardia asteroides* [3]—positions PD117588 as a valuable tool compound for developing and validating in vitro and in vivo models of these challenging infections.

Experimental Negative Control for Pseudomonas aeruginosa Studies

Based on the head-to-head finding that ciprofloxacin is more active against *Pseudomonas aeruginosa* [1], PD117588 can be effectively utilized as a less-active comparator or negative control in experiments specifically designed to evaluate anti-pseudomonal agents or mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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